molecular formula C5H10OS B1362483 3-巯基-2-戊酮 CAS No. 67633-97-0

3-巯基-2-戊酮

货号 B1362483
CAS 编号: 67633-97-0
分子量: 118.2 g/mol
InChI 键: SZECUQRKLXRGSJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Mercapto-2-pentanone, also known as thiol acetone, is a ketone . It has the molecular formula C5H10OS and a molecular weight of 118.197 .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Mercapto-2-pentanone is InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 . The structure is also available as a 2D Mol file .

科学研究应用

3-Mercapto-2-pentanone: A Comprehensive Analysis of Scientific Research Applications

Flavor Chemistry: 3-Mercapto-2-pentanone is known for its role in flavor chemistry, particularly in meat model systems where it contributes to the formation of sulfur-containing flavor compounds. This compound is studied for its thermal generation of flavor compounds from thiamin and various amino acids .

Analytical Chemistry: In analytical chemistry, 3-Mercapto-2-pentanone can be analyzed using reverse phase (RP) high-performance liquid chromatography (HPLC) with simple conditions involving acetonitrile, water, and phosphoric acid. Adjustments are made for mass spectrometry (MS) compatibility by replacing phosphoric acid with formic acid .

Food Science: The compound’s applications extend to food science, where it is involved in the analysis and sensory evaluation of food products. For instance, it has been used in the determination of certain aroma compounds in Japanese green tea through gas chromatography-mass spectrometry (GC-MS) .

Beverage Industry: In the beverage industry, 3-Mercapto-2-pentanone is significant for its sensory impacts on tropical fruit aroma thiols in various alcoholic beverages, contributing to their distinct flavors and aromas .

Environmental Science: This compound is also relevant in environmental science for the identification of volatile organic compounds (VOCs) and understanding their sorption regularities, which has implications for air quality and pollution studies .

安全和危害

3-Mercapto-2-pentanone is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use only non-sparking tools .

未来方向

The future outlook of the 3-Mercapto-2-pentanone market is expected to remain positive, with a projected CAGR of % during the forecasted period . The growing population, rising disposable incomes, and changing lifestyle preferences are expected to drive the demand for flavored food products, which will consequently increase the demand for thiol acetone as a flavoring agent . Moreover, the expanding pharmaceutical industry, particularly in emerging economies, is anticipated to provide significant growth opportunities for the market .

属性

IUPAC Name

3-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECUQRKLXRGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047445
Record name 3-Mercapto-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

160.00 to 165.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in alcohol
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.998
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

67633-97-0
Record name 3-Mercapto-2-pentanone
Source CAS Common Chemistry
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Record name 3-Mercapto-2-pentanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentanone, 3-mercapto-
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Record name 3-Mercapto-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercaptopentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.708
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Record name 3-MERCAPTO-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI84S5GN0K
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Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-Mercapto-2-pentanone and where is it found?

A1: 3-Mercapto-2-pentanone is a volatile sulfur compound known for its potent, typically described as “catty” aroma. It is not naturally occurring but forms as a product of the Maillard reaction. [] This reaction, involving sugars and amino acids, generates a complex mixture of flavor and aroma compounds, often associated with cooked meat and other heated foods. [, , ]

Q2: How does the pH level affect the formation of 3-Mercapto-2-pentanone during the Maillard reaction?

A2: While pH significantly influences the types and quantities of volatiles produced during the Maillard reaction, its impact on the relative contribution of specific precursors, like xylose, to the carbon backbone of 3-Mercapto-2-pentanone appears to be less pronounced within a pH range of 4.0 to 7.0. This suggests multiple formation pathways for this compound exist. []

Q3: Does the presence of thiamine influence the formation of 3-Mercapto-2-pentanone?

A3: Yes, research using labeled isotopes indicates that both xylose and thiamine contribute significantly to the formation of 3-Mercapto-2-pentanone. This further supports the existence of multiple formation pathways for this compound. []

Q4: Are there other sulfur-containing aroma compounds formed alongside 3-Mercapto-2-pentanone in the Maillard reaction?

A4: Yes, various other potent sulfur-containing aroma compounds are generated, including:

  • 2-Methyl-3-furanthiol: Recognized for its meaty aroma. [, , , , , , ]
  • 2-Furfurylthiol: Imparts a roasted, coffee-like aroma. [, , , ]
  • 3-Mercapto-2-butanone: Contributes a sulfury, often unpleasant odor. [, , ]

Q5: How is 3-Mercapto-2-pentanone typically quantified in food samples?

A5: A stable isotope dilution assay is frequently employed for the quantification of 3-Mercapto-2-pentanone in heated meat products. This method involves spiking the sample with a known amount of a stable isotope-labeled version of the target compound. Subsequent analysis by gas chromatography coupled with mass spectrometry allows for precise determination of the compound’s concentration. []

Q6: Can you elaborate on the importance of 2-Methyl-3-furanthiol in relation to 3-Mercapto-2-pentanone?

A6: 2-Methyl-3-furanthiol and 3-Mercapto-2-pentanone are often found together as products of the Maillard reaction, contributing to the complex aroma profile of cooked meat. Interestingly, research suggests that 2-Methyl-3-furanthiol can form directly from ribose without the need for 4-Hydroxy-5-methyl-3(2H)-furanone as an intermediate, as previously thought. []

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